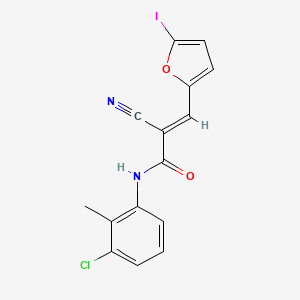![molecular formula C23H26N2O3S B5965776 N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE](/img/structure/B5965776.png)
N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This involves the reaction of 4-isobutylphenyl derivatives with thiophene and furan derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, and chromatography are used to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.
Affect cellular pathways: Influencing processes such as cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE: shares similarities with other carbamoyl and thiophene derivatives.
Other similar compounds: Include N-carbamoyl derivatives of phenyl and furan compounds.
Uniqueness
Unique structure: The combination of carbamoyl, isobutylphenyl, methyl, thiophene, and furan groups makes this compound unique.
Distinct properties: Its specific functional groups confer unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N-[3-carbamoyl-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-12(2)10-16-6-8-17(9-7-16)19-15(5)29-23(20(19)21(24)26)25-22(27)18-11-13(3)28-14(18)4/h6-9,11-12H,10H2,1-5H3,(H2,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRMLCOUDTUHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)CC(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5965715.png)
![2,6-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinecarboxamide](/img/structure/B5965722.png)
![methyl 4-{5-[(2-methyl-4-phenyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5965732.png)
![[1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B5965741.png)
![7-(2-fluoro-5-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5965742.png)
![1-(2-fluorophenyl)-4-[1-(4-isopropoxybenzoyl)-3-piperidinyl]piperazine](/img/structure/B5965744.png)
![2,4-dichloro-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide](/img/structure/B5965748.png)
![3-methyl-4-(4-propoxyphenyl)-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5965752.png)
![N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B5965757.png)

![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5965784.png)
![2-[(2E)-4-OXO-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID](/img/structure/B5965785.png)
![(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-pyrazin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5965798.png)
![ethyl 1-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5965802.png)
